![molecular formula C18H19NO6S B281396 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281396.png)
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, also known as E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mechanism of Action
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, thereby blocking the enzyme's activity. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a broad-spectrum inhibitor of cysteine proteases, including cathepsin B, H, L, and S.
Biochemical and Physiological Effects:
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of cathepsin B. It has also been shown to inhibit autophagy by blocking the activity of cathepsin L. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to reduce inflammation in various animal models by inhibiting the activity of cathepsin S. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to have antiviral activity by inhibiting the activity of cathepsin L, which is required for viral entry into host cells.
Advantages and Limitations for Lab Experiments
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a potent and specific inhibitor of cysteine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes. However, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is not cell-permeable, which limits its use in cell-based assays. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is irreversibly bound to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition.
Future Directions
There are several future directions for research on 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. One area of research is the development of cell-permeable analogs of 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, which would allow for its use in cell-based assays. Another area of research is the development of more specific inhibitors of individual cysteine proteases, which would allow for a more precise study of their roles in biological processes. Finally, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in treating cancer and other diseases.
Synthesis Methods
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate can be synthesized by reacting 4-nitrophenyl acetate with 4-ethoxyaniline in the presence of sodium ethoxide. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. Finally, acetylation of the amino group with acetic anhydride yields 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate.
Scientific Research Applications
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been used to study the role of cysteine proteases in apoptosis, autophagy, inflammation, and cancer. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has also been used to study the role of cysteine proteases in various diseases such as Alzheimer's disease, Parkinson's disease, and viral infections.
properties
Molecular Formula |
C18H19NO6S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-[acetyl-(4-ethoxyphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C18H19NO6S/c1-4-24-16-9-11-18(12-10-16)26(22,23)19(13(2)20)15-5-7-17(8-6-15)25-14(3)21/h5-12H,4H2,1-3H3 |
InChI Key |
AUPQFJWSHBNRHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



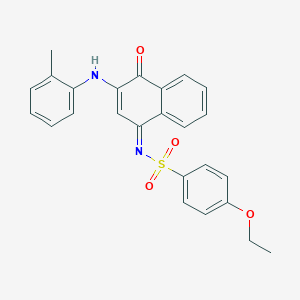
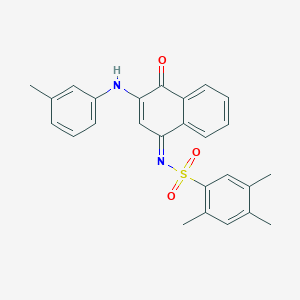
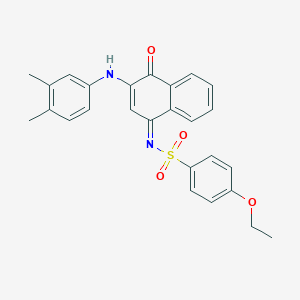
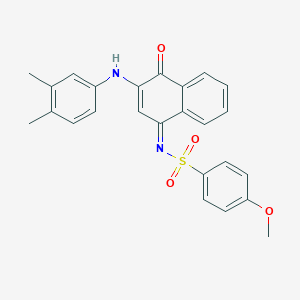
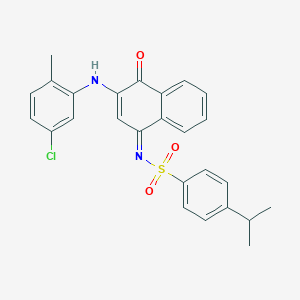
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
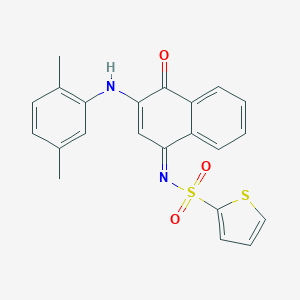
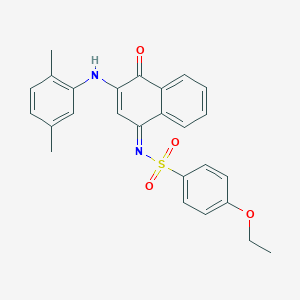
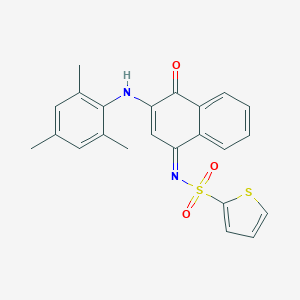
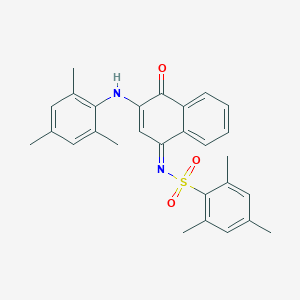
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
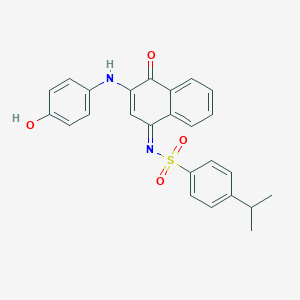
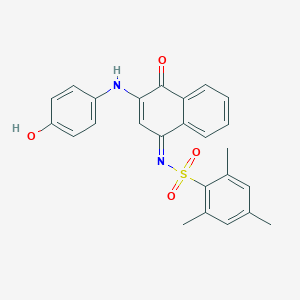
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)